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Compound of Interest

Compound Name:
2-Azabicyclo[2.2.1]hept-5-en-3-

one

Cat. No.: B7767027 Get Quote

The ¹H NMR spectrum of Vince Lactam provides a wealth of information regarding the proton

environment within the molecule. The chemical shifts, multiplicities, and coupling constants are

characteristic fingerprints that allow for the precise assignment of each proton.

The structural environment of the protons in Vince Lactam leads to a distinct pattern in the ¹H

NMR spectrum. The olefinic protons (H-5 and H-6) resonate in the downfield region due to the

deshielding effect of the double bond. The bridgehead protons (H-1 and H-4) are also in a

unique chemical environment, as are the methylene bridge protons (H-7a and H-7s) and the

amide proton (N-H).

Table 1: ¹H NMR Spectral Data of Vince Lactam
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5 ~6.8 dd J = 5.6, 3.0

H-6 ~6.2 dd J = 5.6, 2.8

N-H ~6.0 br s -

H-1 ~4.6 m -

H-4 ~3.4 m -

H-7a (anti) ~2.2 d J = 8.8

H-7s (syn) ~2.0 d J = 8.8

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration. Data is compiled from typical values found in spectroscopic databases.

Expert Insights into ¹H NMR Spectral Features:

Olefinic Protons (H-5 and H-6): The distinct chemical shifts of H-5 and H-6 are a result of

their different spatial relationships with the lactam carbonyl group. The coupling between

them (J₅,₆ ≈ 5.6 Hz) is characteristic of vicinal coupling in a five-membered ring system.

Each of these protons is further split by the adjacent bridgehead proton (H-4 and H-1,

respectively).

Bridgehead Protons (H-1 and H-4): These protons appear as complex multiplets due to

coupling with multiple neighboring protons. Their chemical shifts are influenced by their rigid

bicyclic environment.

Methylene Bridge Protons (H-7a and H-7s): The geminal protons of the methylene bridge are

diastereotopic, meaning they are in different chemical environments and thus have different

chemical shifts. They exhibit a large geminal coupling constant (J₇ₐ,₇ₛ ≈ 8.8 Hz). The 'a' and

's' designations refer to their anti and syn relationship with respect to the double bond.

Amide Proton (N-H): The amide proton typically appears as a broad singlet due to

quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
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Its chemical shift can be highly dependent on solvent and concentration.

Part 2: Unveiling the Carbon Skeleton: ¹³C NMR
Spectral Analysis of Vince Lactam
The ¹³C NMR spectrum of Vince Lactam provides a direct map of the carbon framework of the

molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are

indicative of the carbon's hybridization and local electronic environment.

Table 2: ¹³C NMR Spectral Data of Vince Lactam

Carbon Assignment Chemical Shift (δ, ppm)

C-3 (C=O) ~178

C-5 ~138

C-6 ~132

C-1 ~60

C-4 ~50

C-7 ~48

C-2 Not typically observed

Note: Chemical shifts are approximate and can vary depending on the solvent. Data is

compiled from typical values found in spectroscopic databases.

Authoritative Grounding in ¹³C NMR Assignments:

Carbonyl Carbon (C-3): The carbonyl carbon of the lactam is the most deshielded carbon,

appearing at a characteristic downfield chemical shift of approximately 178 ppm.

Olefinic Carbons (C-5 and C-6): The sp² hybridized carbons of the double bond resonate in

the range of 130-140 ppm.
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Bridgehead and Methylene Carbons (C-1, C-4, and C-7): The sp³ hybridized carbons of the

bicyclic framework appear in the upfield region of the spectrum. The specific chemical shifts

are influenced by strain and connectivity within the ring system. The C-2 carbon, being part

of the amide functionality, is often not directly observed in standard ¹³C NMR spectra.

Part 3: A Practical Guide to Data Acquisition:
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra of Vince Lactam is crucial for accurate structural analysis.

The following protocol outlines a self-validating system for obtaining reliable ¹H and ¹³C NMR

data.

Step-by-Step Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of Vince Lactam into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform

(CDCl₃) is a common choice due to its excellent dissolving power for many organic

compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if

hydrogen bonding interactions are of interest.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if

necessary.

Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the

sample for accurate chemical shift calibration (δ = 0.00 ppm).

Spectrometer Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks. Modern spectrometers often have automated shimming routines.

Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.

For ¹H NMR:

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

Set the spectral width to encompass all expected proton resonances (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons

to ensure accurate integration. For a molecule of this size, a delay of 1-2 seconds is

usually sufficient.

For ¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for

each carbon.

Set the spectral width to cover the entire range of expected carbon chemical shifts (e.g.,

0-200 ppm).

Due to the low natural abundance of ¹³C, a larger number of scans will be required

compared to ¹H NMR (e.g., 128 scans or more).

A relaxation delay of 2 seconds is generally adequate for qualitative spectra.

Data Processing and Analysis:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the absorptive mode.
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Calibrate the chemical shift scale using the TMS reference signal.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons

corresponding to each signal.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the

connectivity of the protons.

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the

Vince Lactam molecule.

Causality Behind Experimental Choices:

Choice of Solvent: The choice of deuterated solvent is critical as residual protio-solvent

signals can obscure resonances from the analyte. The solvent can also influence the

chemical shifts of labile protons, such as the N-H proton in Vince Lactam, through hydrogen

bonding interactions.

Relaxation Delay: Setting an appropriate relaxation delay is essential for obtaining

quantitative ¹H NMR data. If the delay is too short, signals from protons with long T₁

relaxation times may become saturated, leading to inaccurate integrals.

Proton Decoupling in ¹³C NMR: Proton decoupling is employed to remove the splitting of

carbon signals by attached protons (¹JCH coupling). This simplifies the spectrum and

increases the signal-to-noise ratio by collapsing the multiplets into single lines.

Part 4: Visualizing the Core Structure
A clear visual representation of the Vince Lactam molecule is essential for correlating the NMR

data with its structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)

C1

C6

C7

C2

N2-H

C3=O

C4

C5

Click to download full resolution via product page

Caption: Molecular structure of Vince Lactam with key atoms numbered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.researchgate.net/publication/26781805_Structural_determination_of_-lactams_by_1_H_and_13_C_NMR
https://www.eurisotop.com/solvents-data-chart
https://www.benchchem.com/product/b7767027#1h-nmr-and-13c-nmr-spectral-data-of-vince-lactam
https://www.benchchem.com/product/b7767027#1h-nmr-and-13c-nmr-spectral-data-of-vince-lactam
https://www.benchchem.com/product/b7767027#1h-nmr-and-13c-nmr-spectral-data-of-vince-lactam
https://www.benchchem.com/product/b7767027#1h-nmr-and-13c-nmr-spectral-data-of-vince-lactam
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7767027?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

